6,6'-Disulfanediyldihexan-1-amine dihydrochloride 6,6'-Disulfanediyldihexan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 118077-46-6
VCID: VC0169296
InChI: InChI=1S/C12H28N2S2.2ClH/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14;;/h1-14H2;2*1H
SMILES: C(CCCSSCCCCCCN)CCN.Cl.Cl
Molecular Formula: C12H29ClN2S2
Molecular Weight: 300.95506

6,6'-Disulfanediyldihexan-1-amine dihydrochloride

CAS No.: 118077-46-6

Cat. No.: VC0169296

Molecular Formula: C12H29ClN2S2

Molecular Weight: 300.95506

* For research use only. Not for human or veterinary use.

6,6'-Disulfanediyldihexan-1-amine dihydrochloride - 118077-46-6

Specification

CAS No. 118077-46-6
Molecular Formula C12H29ClN2S2
Molecular Weight 300.95506
IUPAC Name 6-(6-aminohexyldisulfanyl)hexan-1-amine;dihydrochloride
Standard InChI InChI=1S/C12H28N2S2.2ClH/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14;;/h1-14H2;2*1H
SMILES C(CCCSSCCCCCCN)CCN.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of 6,6'-Disulfanediyldihexan-1-amine dihydrochloride exhibits several distinctive features that define its chemical behavior. At its core, the compound consists of two hexane chains connected by a disulfide bridge (S-S bond). Each hexane chain terminates with an amine group, which in the dihydrochloride form exists as a protonated ammonium group paired with chloride counterions.

The disulfide bridge represents a particularly important structural element, as it creates a covalent link between the two hexane chains while also introducing a potential point of reactivity. Disulfide bonds are known for their ability to undergo redox reactions, potentially allowing the compound to participate in thiol-disulfide exchange reactions under appropriate conditions.

The spatial arrangement of the molecule creates a flexible structure with multiple potential conformations, influenced by rotation around various bonds, particularly the disulfide linkage. This conformational flexibility may contribute to the compound's ability to interact with various molecular targets and participate in diverse chemical processes.

Physical and Chemical Properties

The physical and chemical properties of 6,6'-Disulfanediyldihexan-1-amine dihydrochloride are directly influenced by its molecular structure. These properties determine its behavior in various chemical environments and applications. The table below summarizes the key properties of this compound:

PropertyDescription/Value
CAS Number118077-46-6
Molecular FormulaC12H29ClN2S2
Molecular Weight300.95506
Physical StateSolid (at standard conditions)
AppearanceWhite to off-white crystalline powder (typical for similar compounds)
SolubilityLikely soluble in water and polar organic solvents due to its ionic nature
StabilityStable under standard conditions; potentially sensitive to oxidizing agents
ReactivityReactive at disulfide linkage; amine groups can participate in acid-base chemistry
Storage RequirementsLikely requires storage in a cool, dry environment protected from strong oxidizing agents
pH in SolutionAcidic due to hydrochloride salt formation

The compound's solubility characteristics are particularly important for its applications in research and industry. As a dihydrochloride salt, it likely exhibits good solubility in water and polar organic solvents, facilitating its use in various chemical processes. The disulfide bond introduces a potential point of reactivity, particularly toward reducing agents, which can cleave this bond to form thiol groups.

Synthesis Methods

Reaction Conditions and Considerations

The successful synthesis of 6,6'-Disulfanediyldihexan-1-amine dihydrochloride requires careful attention to reaction conditions and parameters. The synthesis conditions often require controlled temperatures and inert atmospheres to prevent oxidation or degradation of the reactants. Reaction times can vary depending on the scale and specific method employed, typically ranging from several hours to days.

Several key factors must be considered during synthesis:

  • Temperature control plays a critical role in the reaction outcome, with specific temperature ranges needed to facilitate the desired transformations while minimizing side reactions.

  • Atmospheric conditions, particularly the use of inert gases such as nitrogen or argon, help prevent unwanted oxidation of reactive intermediates.

  • Catalyst selection may influence reaction efficiency and selectivity, potentially accelerating specific reaction pathways.

  • Purification methods, including crystallization, chromatography, or other separation techniques, are essential for obtaining the final product with high purity.

The conversion to the dihydrochloride salt form typically represents the final step in the synthesis, achieved by treating the free base with hydrochloric acid under controlled conditions. This step enhances the compound's stability and solubility characteristics for subsequent applications.

Mechanism of Action and Chemical Reactivity

Complex Formation Capabilities

A significant aspect of 6,6'-Disulfanediyldihexan-1-amine dihydrochloride's chemical behavior is its ability to form stable complexes with metal ions and other molecules. This property proves particularly valuable for applications in medicinal chemistry and materials science. The compound's structure, featuring terminal amine groups and a central disulfide linkage, provides multiple sites for coordination and interaction with various chemical species.

The amine groups can function as electron donors, forming coordinate bonds with metal ions or participating in hydrogen bonding interactions with appropriate acceptors. When deprotonated, these groups become even more nucleophilic, enhancing their ability to form complexes with electrophilic species. This coordination chemistry represents a fundamental aspect of the compound's utility in various applications.

Additionally, the disulfide linkage introduces another potential interaction site, capable of participating in redox chemistry and thiol-disulfide exchange reactions. This dual functionality—coordination through amine groups and redox activity via the disulfide bond—creates a versatile chemical agent with applications across multiple domains.

Reaction Pathways

The chemical reactivity of 6,6'-Disulfanediyldihexan-1-amine dihydrochloride encompasses several distinct reaction pathways, influenced by its functional groups and molecular structure. Reactions involving this compound often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. The stability of the disulfide bonds may also influence reaction pathways.

Key reaction pathways include:

  • Protonation/deprotonation of the amine groups, which can occur depending on pH conditions and significantly affects the compound's solubility and reactivity profile.

  • Coordination chemistry, where the amine groups form complexes with metal ions, potentially creating structures with unique properties and applications.

  • Disulfide exchange reactions, in which the disulfide bond can undergo exchange with other thiol-containing compounds under appropriate conditions.

  • Reduction of the disulfide bond by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), generating thiol groups that possess distinct chemical reactivity.

  • Nucleophilic reactions involving the amine groups, particularly when deprotonated, enabling participation in various organic reactions.

These diverse reaction pathways contribute to the compound's versatility in chemical applications and underpin its utility in various research contexts.

Analytical Characterization

Spectroscopic Analysis Methods

Analytical characterization of 6,6'-Disulfanediyldihexan-1-amine dihydrochloride typically employs various spectroscopic techniques to confirm its identity, assess its purity, and understand its structural features. Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical tool for characterizing this compound.

In 1H NMR analysis, the compound would exhibit characteristic signals corresponding to the methylene protons of the hexane chains, with distinct chemical shifts for protons adjacent to the amine groups and those near the disulfide linkage. The amine protons would typically appear as broad signals that may shift depending on concentration and pH conditions. Integration of these signals can provide information about the relative numbers of different hydrogen environments, helping to confirm the structure.

13C NMR spectroscopy would reveal carbon signals corresponding to the hexane chains, with characteristic chemical shifts for carbons adjacent to the amine groups and the disulfide linkage. This technique provides complementary structural information to 1H NMR, helping to establish the carbon framework of the molecule.

Infrared (IR) spectroscopy would show characteristic absorption bands for N-H stretching from the amine groups, C-H stretching from the alkyl chains, and potentially weak signals associated with the disulfide linkage. These spectral features collectively provide a fingerprint that can help identify the compound and assess its purity.

Mass Spectrometry and Chromatographic Methods

Mass spectrometry represents another crucial analytical technique for characterizing 6,6'-Disulfanediyldihexan-1-amine dihydrochloride. This approach provides information about the compound's molecular weight and fragmentation pattern, which can help confirm its structure and identity.

In electrospray ionization mass spectrometry (ESI-MS), the compound would typically yield molecular ions or adducts corresponding to its molecular weight, potentially with characteristic isotope patterns influenced by the presence of sulfur atoms. Fragmentation patterns might include cleavage around the disulfide bond and fragmentations of the alkyl chains, providing structural information that complements spectroscopic data.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), serve as valuable tools for assessing the purity of the synthesized compound. These techniques can separate the target compound from potential impurities or synthesis byproducts, enabling quantitative analysis of sample purity. When coupled with mass spectrometry (LC-MS), these methods provide both separation and identification capabilities, offering comprehensive characterization of the compound.

Element analysis techniques, which determine the percentages of carbon, hydrogen, nitrogen, and sulfur in the sample, can further verify the compound's molecular formula and confirm its identity. These analytical approaches collectively enable thorough characterization of 6,6'-Disulfanediyldihexan-1-amine dihydrochloride for research and industrial applications.

Applications in Scientific Research

Chemistry and Materials Science Applications

6,6'-Disulfanediyldihexan-1-amine dihydrochloride finds significant applications in chemistry and materials science, leveraging its unique structural features and chemical properties. Its bifunctional nature, with amine groups at both ends and a central disulfide linkage, makes it particularly useful in various research contexts.

In polymer chemistry, the compound can potentially serve as a crosslinking agent or chain extender, utilizing its terminal amine groups to form covalent bonds with appropriate functional groups in polymer chains. The disulfide linkage introduces a dynamic element that can respond to environmental stimuli, particularly redox conditions, potentially enabling the development of smart materials with reversible properties.

The compound's ability to form stable complexes with metal ions makes it valuable in coordination chemistry research, potentially leading to the development of novel coordination polymers or metal-organic frameworks (MOFs) with applications in catalysis, gas storage, or molecular separation. These materials can leverage the compound's structural features to create three-dimensional networks with tailored properties.

Additionally, the compound may serve as a precursor for the synthesis of more complex molecules, utilizing its functional groups as reactive handles for further transformations. This application highlights its utility as a building block in organic synthesis and materials design.

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